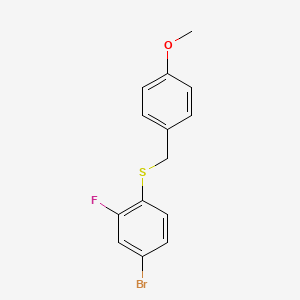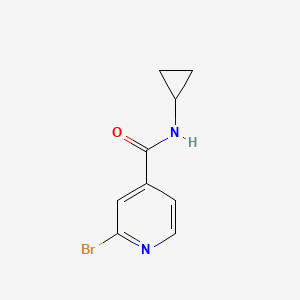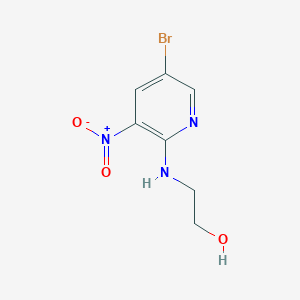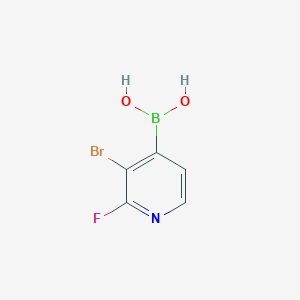
4-Bromo-N-butyl-3-methylbenzamide
Descripción general
Descripción
“4-Bromo-N-butyl-3-methylbenzamide” is a chemical compound with the molecular formula C12H16BrNO . It is a derivative of benzamide, which is a potent PDE10A inhibitor .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a butyl group, and a methylbenzamide group . The exact 3D conformer of the molecule is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 270.17 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 346.9±35.0 °C at 760 mmHg, and a flash point of 163.6±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Crystal Engineering with Hydrogen Bonds and Halogen Bonds
Research on molecular tapes mediated via hydrogen and halogen bonds highlights the potential of halogenated benzamides in crystal design. Preliminary results indicate that both carboxylic acid-pyridine and iodo-nitro heterosynthons can be exploited for crystal engineering, suggesting a role for 4-Bromo-N-butyl-3-methylbenzamide in this field (Saha, Nangia, & Jaskólski, 2005).
Photocatalytic Degradation of Organic Compounds
Studies on the photodegradation of organic pollutants using titanium dioxide-loaded adsorbents reveal the importance of adsorbent supports in enhancing the rate of mineralization. This research suggests potential applications for this compound in environmental remediation through photocatalysis (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Mass Spectrometry and Fragmentation of N-linked Carbohydrates
The fragmentation spectra of N-linked glycans derivatized at the reducing terminus, including studies with derivatives of benzamide, provide insights into the role of this compound in analytical chemistry and mass spectrometry. These findings could aid in the development of new analytical methodologies for complex carbohydrates (Harvey, 2000).
Surface Functionalization and Dye-sensitized Solar Cells
Research on the synthesis of cationic dendrons for ZnO nanoparticles surface functionalization introduces new building blocks for dye-sensitized solar cells (DSSCs). This indicates a potential application for this compound in the field of renewable energy, particularly in the enhancement of DSSCs performance (Gnichwitz, Marczak, Werner, Lang, Jux, Guldi, Peukert, & Hirsch, 2010).
Synthesis of Substituted Isoindolinones
A Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids highlights the synthetic utility of halogenated benzamides in organic chemistry, offering a pathway for the creation of complex molecules (Gogoi, Guin, Rout, Majji, & Patel, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-butyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-7-14-12(15)10-5-6-11(13)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNXDNEUJCKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674527 | |
| Record name | 4-Bromo-N-butyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065073-96-2 | |
| Record name | 4-Bromo-N-butyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)





